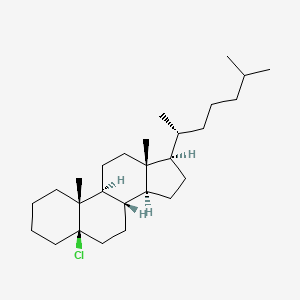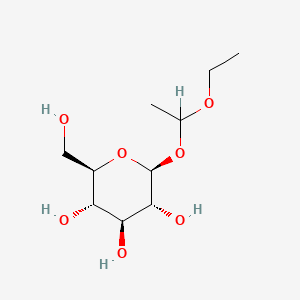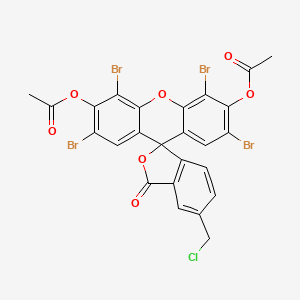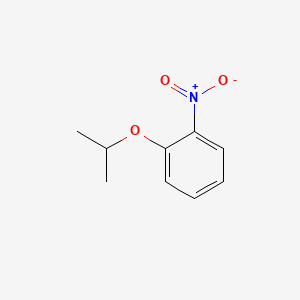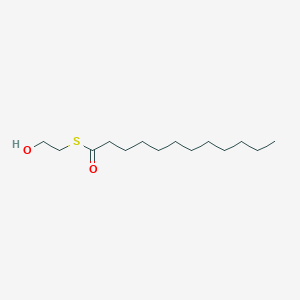
2-萘基 β-D-吡喃葡萄糖苷
描述
2-naphthyl beta-D-glucoside is a beta-D-glucoside that is beta-D-glucopyranose in which the anomeric hydroxy hydrogen is replaced by a 2-naphthyl group. It has a role as a chromogenic compound. It is a beta-D-glucoside and a member of naphthalenes. It derives from a 2-naphthol.
科学研究应用
酶活性测定
2-萘基 β-D-吡喃葡萄糖苷: 通常用作酶活性测定中的底物,特别是对于 β-葡萄糖苷酶 {svg_1}。在酶促作用下,该化合物释放 2-萘酚,与合适的染料偶联后,可以通过比色法检测。该应用对于研究酶动力学和了解 β-葡萄糖苷酶在各种生物过程中的作用至关重要。
糖基转移酶抑制研究
该化合物已被确定为 β1,4-半乳糖基转移酶的有效抑制剂 {svg_2}。该应用在糖生物学领域具有重要意义,研究人员的目标是了解糖缀合物的合成及其在细胞间识别、免疫应答和病原体相互作用中的作用。
生物质水解
在生物燃料生产中,2-萘基 β-D-吡喃葡萄糖苷可用于研究糖化过程,其中它作为参与将纤维素生物质分解为可发酵糖的 β-葡萄糖苷酶的底物 {svg_3}。这是开发高效且经济高效的生物乙醇生产技术的关键步骤。
热稳定性分析
可以使用2-萘基 β-D-吡喃葡萄糖苷来评估 β-葡萄糖苷酶在高温下的稳定性。 该应用对于需要酶在极端条件下发挥作用的工业过程至关重要,例如生物燃料生产或废物管理 {svg_4}.
抗肿瘤研究
2-萘基 β-D-吡喃葡萄糖苷有可能用于抗肿瘤研究。 虽然关于该应用的具体研究不容易获得,但相关化合物已显示出作为抗肿瘤剂的潜力,这表明未来研究的可能方向 {svg_5}.
酶-底物特异性研究
2-萘基 β-D-吡喃葡萄糖苷: 可用于探索酶-底物相互作用的特异性。 通过分析不同酶如何作用于该化合物,研究人员可以深入了解酶选择性和底物识别的机制 {svg_6}.
作用机制
Target of Action
The primary target of 2-Naphthyl beta-D-glucopyranoside is the human TAS2R16 receptor . This receptor mediates the bitter taste in response to beta-glucopyranosides .
Mode of Action
2-Naphthyl beta-D-glucopyranoside interacts with the TAS2R16 receptor, triggering a response that is perceived as a bitter taste
Biochemical Pathways
The biochemical pathways affected by 2-Naphthyl beta-D-glucopyranoside are related to taste perception. The activation of the TAS2R16 receptor by the compound leads to a signal transduction cascade that ultimately results in the perception of a bitter taste
Result of Action
The primary result of the action of 2-Naphthyl beta-D-glucopyranoside is the perception of a bitter taste. This is due to its interaction with the TAS2R16 receptor, which is involved in the detection of bitter tastes
生化分析
Biochemical Properties
2-Naphthyl beta-D-glucopyranoside serves as a substrate for beta-glucosidases, enzymes that hydrolyze glycosidic bonds to release nonreducing terminal glucosyl residues from glycosides and oligosaccharides . When hydrolyzed by beta-glucosidases, 2-Naphthyl beta-D-glucopyranoside releases 2-naphthol, which can be detected via chromogenic or fluorescent methods . This interaction is crucial for various biochemical assays, particularly in the detection and quantification of beta-glucosidase activity.
Cellular Effects
2-Naphthyl beta-D-glucopyranoside influences various cellular processes by serving as a substrate for beta-glucosidases. The hydrolysis of this compound within cells leads to the release of 2-naphthol, which can affect cell signaling pathways and gene expression . The compound’s role in these processes makes it valuable for studying cellular metabolism and enzyme activity in different cell types.
Molecular Mechanism
At the molecular level, 2-Naphthyl beta-D-glucopyranoside exerts its effects through its interaction with beta-glucosidases. The enzyme binds to the compound and catalyzes the hydrolysis of the glycosidic bond, resulting in the release of 2-naphthol . This reaction is essential for the compound’s function as a chromogenic substrate in biochemical assays. The binding interaction between 2-Naphthyl beta-D-glucopyranoside and beta-glucosidases is specific and involves the recognition of the glucopyranoside moiety by the enzyme’s active site.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2-Naphthyl beta-D-glucopyranoside are critical factors that influence its effectiveness in biochemical assays. The compound is generally stable under standard storage conditions, but its hydrolysis rate can vary depending on the presence of beta-glucosidases and other environmental factors . Long-term studies have shown that the compound maintains its activity over extended periods, making it suitable for various in vitro and in vivo applications.
Dosage Effects in Animal Models
The effects of 2-Naphthyl beta-D-glucopyranoside in animal models vary with different dosages. At lower doses, the compound effectively serves as a substrate for beta-glucosidases without causing adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. These effects highlight the importance of optimizing dosage levels in experimental studies to ensure accurate and reliable results.
Metabolic Pathways
2-Naphthyl beta-D-glucopyranoside is involved in metabolic pathways that include its hydrolysis by beta-glucosidases. The released 2-naphthol can further participate in various metabolic reactions, influencing metabolic flux and metabolite levels . The compound’s role in these pathways underscores its importance in studying enzyme activity and metabolic processes.
Transport and Distribution
Within cells and tissues, 2-Naphthyl beta-D-glucopyranoside is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target areas, where it can effectively serve as a substrate for beta-glucosidases. The transport and distribution mechanisms are crucial for the compound’s function in biochemical assays and diagnostic applications.
Subcellular Localization
The subcellular localization of 2-Naphthyl beta-D-glucopyranoside is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function, as it ensures that the compound is available for hydrolysis by beta-glucosidases in the appropriate cellular context.
属性
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-20H,8H2/t12-,13-,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHKPYATGMFFPI-IBEHDNSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50874798 | |
| Record name | 2-Naphthalenyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6044-30-0 | |
| Record name | 2-Naphthalenyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6044-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthyl beta-D-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006044300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-naphthyl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Naphthyl beta-D-glucopyranoside used to detect beta-glucosidase activity?
A: 2-Naphthyl beta-D-glucopyranoside acts as a chromogenic substrate for beta-glucosidases [, , ]. These enzymes hydrolyze the glycosidic bond, releasing 2-naphthol. 2-Naphthol, in the presence of a colorimetric reagent like Fast Blue Salt, forms a visible, colored product []. The intensity of this color is directly proportional to the enzyme activity, allowing for quantification.
Q2: Are there limitations to using 2-Naphthyl beta-D-glucopyranoside in commercial identification kits?
A: Yes, research suggests that the use of 2-Naphthyl beta-D-glucopyranoside in commercial identification kits may lead to false-negative results. One study found that the API ZYM system, which uses this substrate buffered at pH 7.5, was not reliable for detecting beta-glucosidase activity in Candida albicans []. This was attributed to the substrate and pH conditions not being optimal for the enzyme's activity.
Q3: Can 2-Naphthyl beta-D-glucopyranoside be used to assess the purity of pollen extracts?
A: Yes, the presence of beta-glucosidase activity, detected using 2-Naphthyl beta-D-glucopyranoside as a substrate, can indicate contamination of pollen extracts with plant matter []. This is because beta-glucosidase activity was predominantly found in flower and leaf material. Therefore, detecting this enzyme in pollen extracts suggests the presence of these contaminants.
Q4: Are there alternative methods for detecting beta-glucosidase activity?
A: While 2-Naphthyl beta-D-glucopyranoside is commonly used, an alternative method involves using substrates that release reducing sugars upon hydrolysis by beta-glycosidases []. These released sugars can then be detected using a tetrazolium salt, which forms a colored product upon reduction. This method allows for the localization of specific beta-glycosidase activity within tissues and cells.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


